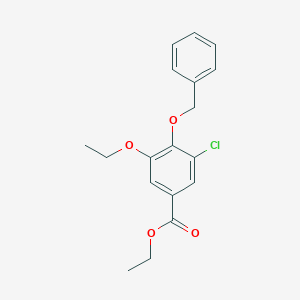
Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate is an organic compound with a complex structure, featuring a benzyloxy group, a chloro substituent, and an ethoxy group attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 4-(benzyloxy)-3-chloro-5-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-(benzyloxy)-3-chloro-5-ethoxybenzoic acid.
Reduction: Formation of Ethyl 4-(benzyloxy)-5-ethoxybenzoate.
Substitution: Formation of Ethyl 4-(benzyloxy)-3-amino-5-ethoxybenzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and chloro groups can influence the compound’s binding affinity and specificity towards these targets, affecting various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(benzyloxy)-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a chloro group.
Ethyl 4-(benzyloxy)-3-methoxybenzoate: Similar structure but with a methoxy group instead of a chloro group.
Ethyl 4-(benzyloxy)-3-nitrobenzoate: Similar structure but with a nitro group instead of a chloro group.
Uniqueness: Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate is unique due to the presence of both chloro and ethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Eigenschaften
Molekularformel |
C18H19ClO4 |
|---|---|
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
ethyl 3-chloro-5-ethoxy-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C18H19ClO4/c1-3-21-16-11-14(18(20)22-4-2)10-15(19)17(16)23-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
UDBJUFYXSURUGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC)Cl)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile](/img/structure/B13014740.png)
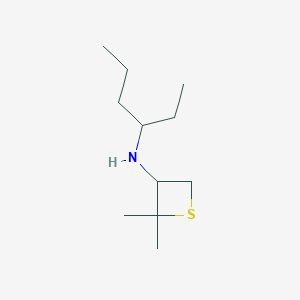
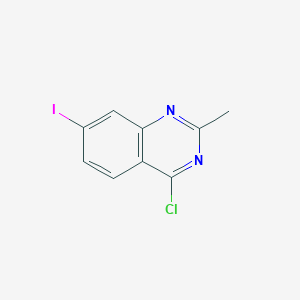

![tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate](/img/structure/B13014769.png)
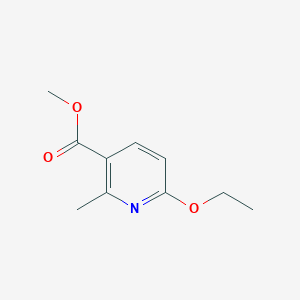
![N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13014788.png)
![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13014790.png)


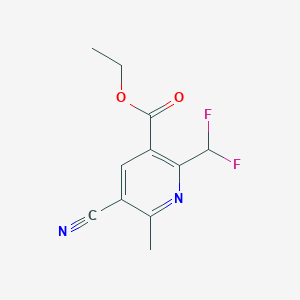

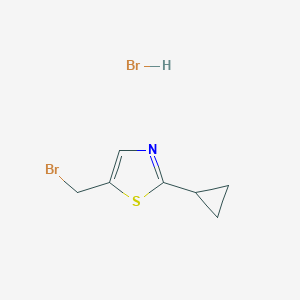
![Benzo[d]thiazole-5,6-diol](/img/structure/B13014829.png)
